N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Description
N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as DTAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Photovoltaic and Non-linear Optical Applications
- Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activities suggest further utility in optoelectronic devices (Mary et al., 2020).
Antitumor Activity
- New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized and evaluated for antitumor activity. Some of these compounds showed considerable anticancer activity against a variety of cancer cell lines, highlighting their potential in cancer therapy (Yurttaş et al., 2015).
Antimicrobial Activity
- Novel thiazolidinone and acetidinone derivatives were prepared and demonstrated significant antimicrobial activity against different microorganisms. These findings suggest their application in developing new antimicrobial agents (Mistry et al., 2009).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBQANKDMPAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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